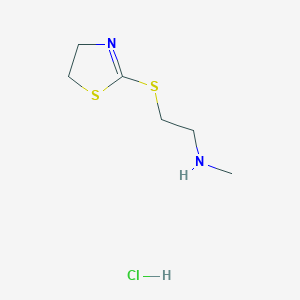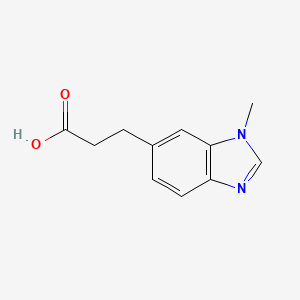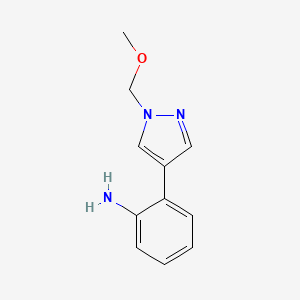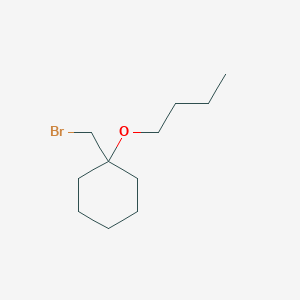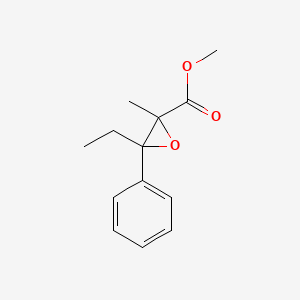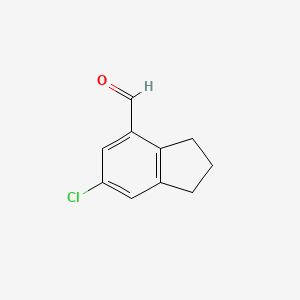
6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C10H9ClO. It belongs to the class of indene derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry. This compound features a chloro substituent at the 6th position and an aldehyde group at the 4th position of the indene ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the chlorination of 2,3-dihydro-1H-indene-4-carbaldehyde. The reaction is carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 6-chloro-2,3-dihydro-1H-indene-4-methanol.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid: An oxidized form of the compound with different chemical properties.
4,6-dimethyl-2,3-dihydro-1H-indene: Features methyl groups instead of a chloro substituent, leading to different reactivity and applications.
Uniqueness
6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group, which allows for a wide range of chemical modifications and applications. Its reactivity and versatility make it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C10H9ClO |
|---|---|
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
6-chloro-2,3-dihydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C10H9ClO/c11-9-4-7-2-1-3-10(7)8(5-9)6-12/h4-6H,1-3H2 |
InChI-Schlüssel |
DINHNXJQZFUCLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C(=CC(=C2)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)propanoic acid](/img/structure/B13638867.png)


